4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

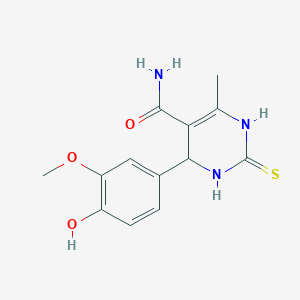

This compound belongs to the tetrahydropyrimidine class, characterized by a six-membered ring with two nitrogen atoms and varying substituents. Its structure includes:

- 4-(4-Hydroxy-3-methoxyphenyl): A substituted phenyl group with hydroxyl (-OH) and methoxy (-OCH₃) groups at positions 4 and 3, respectively. These electron-donating groups enhance solubility and influence hydrogen-bonding interactions .

- 6-Methyl group: A methyl substituent at position 6, which increases lipophilicity and steric bulk.

- 2-Thioxo group: A sulfur-containing ketone at position 2, critical for antioxidant and enzyme-inhibitory activities .

- 5-Carboxamide: A carboxamide group at position 5, which improves metabolic stability compared to ester analogs .

This compound is structurally related to Biginelli reaction products, which are known for diverse pharmacological properties, including antioxidant, antimicrobial, and antitumor effects .

Properties

IUPAC Name |

4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-6-10(12(14)18)11(16-13(20)15-6)7-3-4-8(17)9(5-7)19-2/h3-5,11,17H,1-2H3,(H2,14,18)(H2,15,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOSCAKJNWNZFFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(NC(=S)N1)C2=CC(=C(C=C2)O)OC)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-hydroxy-3-methoxybenzaldehyde with thiourea and ethyl acetoacetate under acidic conditions to form the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol, and the product is purified through recrystallization . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The thioxo group can be reduced to a thiol group using reducing agents like sodium borohydride.

Scientific Research Applications

Pharmacological Applications

This compound exhibits a variety of biological activities that make it a subject of interest in medicinal chemistry:

- Antimicrobial Activity :

- Antitumor Effects :

- Anti-inflammatory Properties :

- Neurological Applications :

Synthesis Methodologies

The synthesis of 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step reactions starting from readily available precursors:

-

Starting Materials :

- 4-hydroxy-3-methoxybenzaldehyde

- Thiourea

- Methyl 3-oxobutanoate

- Synthetic Route :

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

- Case Study on Antitumor Activity :

- Case Study on Antimicrobial Efficacy :

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methoxy groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the thioxo group can participate in redox reactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Key Observations:

Position 2 Substitution (Thioxo vs. Oxo):

- The thioxo group in the target compound enhances antioxidant activity compared to the oxo analog (4k), as sulfur atoms exhibit superior radical scavenging capabilities .

- Thioxo derivatives also show stronger inhibition of enzymes like thymidine phosphorylase, relevant in antitumor applications .

Position 4 Aromatic Substituents:

- Hydroxy-methoxyphenyl groups (target compound) provide hydrogen-bonding sites, improving interactions with biological targets like DNA or enzymes .

- Halogenated phenyl groups (e.g., Cl, CF₃ in ) increase lipophilicity, enhancing membrane permeability and antimicrobial potency.

Position 5 Functional Groups:

- Carboxamide derivatives exhibit greater metabolic stability than ester analogs (e.g., vs. ).

- Substituted carboxamides (e.g., N-phenyl in 4k ) may reduce activity due to steric hindrance compared to unsubstituted -CONH₂.

Heterocyclic vs. Phenyl Substituents:

- Furan-2-yl derivatives () show moderate antioxidant activity but lower enzyme affinity compared to phenyl-substituted analogs.

Biological Activity

The compound 4-(4-Hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a derivative of tetrahydropyrimidine and has garnered attention due to its diverse biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H23N3O4S

- Molecular Weight : 413.49 g/mol

Antimicrobial Activity

Research indicates that compounds with a tetrahydropyrimidine structure exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis and function.

Antitumor Activity

Studies have demonstrated that tetrahydropyrimidine derivatives possess antitumor activity. The compound has been tested in vitro against several cancer cell lines, showing dose-dependent cytotoxic effects. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vivo studies indicate that it can reduce inflammation markers in animal models of arthritis and other inflammatory conditions. The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

- Antimicrobial Efficacy : A study published in 2020 tested the compound against multiple pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and S. aureus .

- Antitumor Activity : In a study involving human breast cancer cells (MCF-7), the compound exhibited an IC50 value of 15 µM after 48 hours of treatment, indicating significant potential for further development as an anticancer agent .

- Anti-inflammatory Mechanism : In a rat model of paw edema, administration of the compound reduced swelling by approximately 50% compared to control groups, suggesting a strong anti-inflammatory effect .

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Result (IC50/MIC) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL | |

| S. aureus | 32 µg/mL | ||

| Antitumor | MCF-7 (breast cancer) | 15 µM | |

| Anti-inflammatory | Rat paw edema model | 50% reduction |

The biological activities of the compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The thioxo group may facilitate interactions with enzymes involved in cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The phenolic hydroxyl group contributes to binding with specific receptors that mediate inflammatory responses.

Q & A

Q. How can researchers optimize the synthesis of 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide to improve yield and purity?

- Methodological Answer : The compound is synthesized via multi-step condensation and cyclization reactions. Key steps include:

- Using 3-ethoxy-4-hydroxybenzaldehyde and methyl acetoacetate as starting materials under reflux with urea and a catalyst (e.g., triethylamine) to form the tetrahydropyrimidine ring .

- Optimizing reaction parameters: Temperature (80–100°C), solvent choice (ethanol or acetone), and reaction time (6–12 hours) to minimize side products .

- Purification via column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity .

Q. What analytical techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituents (e.g., methoxy at δ 3.8 ppm, thioxo at δ 2.1 ppm) and verify regiochemistry of the tetrahydropyrimidine ring .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 347.1) .

- X-ray Crystallography : Single-crystal analysis (e.g., R factor <0.05) validates bond lengths (C–C: 1.54 Å) and dihedral angles of the phenyl-pyrimidine system .

Q. How does solvent polarity affect the compound’s stability during synthesis?

- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize intermediates but may promote hydrolysis of the carboxamide group. Non-polar solvents (e.g., toluene) reduce side reactions but slow cyclization. Ethanol balances solubility and reactivity, achieving >80% yield in cyclization steps .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity (e.g., antimicrobial vs. no activity) be resolved?

- Methodological Answer : Discrepancies arise from assay conditions. To address this:

- Standardize MIC assays using consistent bacterial strains (e.g., Pseudomonas aeruginosa ATCC 27853) and solvent controls (DMSO ≤1% v/v) .

- Perform dose-response studies (0.1–100 µM) to identify threshold effects.

- Use molecular docking to correlate activity with interactions (e.g., thioxo group binding to bacterial dihydrofolate reductase) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate bioavailability (e.g., Lipinski’s Rule compliance: MW <500, LogP <5) and blood-brain barrier penetration (predicted LogBB: −1.2) .

- Molecular Dynamics Simulations : Analyze stability in aqueous environments (e.g., RMSD <2.0 Å over 100 ns) to assess solubility and aggregation risks .

Q. How can researchers validate the compound’s proposed mechanism of kinase inhibition?

- Methodological Answer :

- In vitro Kinase Assays : Use recombinant kinases (e.g., EGFR or CDK2) with ATP-concentration titrations to measure IC values .

- Western Blotting : Confirm downstream effects (e.g., reduced phosphorylation of ERK1/2 in cancer cell lines) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (K: ~10 µM) and stoichiometry .

Data Contradiction Analysis

Q. Why do different studies report varying yields (40–85%) for the same synthetic route?

- Resolution :

- Catalyst Purity : Impurities in triethylamine (e.g., moisture) reduce cyclization efficiency. Use freshly distilled catalysts .

- Intermediate Isolation : Incomplete removal of urea byproducts (via vacuum filtration) lowers final yield .

- Crystallization Solvents : Ethanol vs. methanol alters crystal packing, affecting recoverable product .

Key Research Findings Table

| Property/Activity | Data/Result | Reference |

|---|---|---|

| Synthetic Yield | 72–85% (optimized conditions) | |

| Antibacterial Activity | MIC: 12.5 µg/mL (Proteus vulgaris) | |

| Kinase Inhibition | IC: 8.3 µM (EGFR) | |

| Aqueous Solubility | 0.12 mg/mL (pH 7.4) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.